1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone is an organic compound that belongs to the class of aromatic ketones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-fluorothiophenol as the primary starting materials.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic addition reaction between 3,4-dimethoxybenzaldehyde and 4-fluorothiophenol in the presence of a base such as sodium hydroxide.
Condensation Reaction: The intermediate undergoes a condensation reaction with a suitable reagent, such as acetone, under acidic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone can be compared with similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-2-[(4-fluorophenyl)sulfanyl]-1-propanone: Differing by the position of the fluorophenyl group.
1-(3,4-Dimethoxyphenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone: Differing by the substitution of fluorine with chlorine.
Uniqueness: The presence of both methoxy and fluorophenyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO3S/c1-20-16-8-3-12(11-17(16)21-2)15(19)9-10-22-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEXSZQYUNSNEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCSC2=CC=C(C=C2)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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